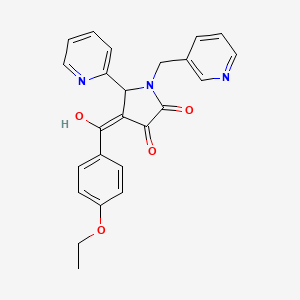
N-(2-morpholino-2-(naphthalen-1-yl)ethyl)-2-(p-tolyloxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-morpholino-2-(naphthalen-1-yl)ethyl)-2-(p-tolyloxy)acetamide, also known as MNA-10, is a compound that has been extensively studied for its potential applications in scientific research. MNA-10 is a small molecule that can selectively modulate the activity of certain proteins, making it a valuable tool for studying the mechanisms of various biological processes.
Scientific Research Applications
Co-crystal Formation and Structural Studies
The research on N-(2-morpholino-2-(naphthalen-1-yl)ethyl)-2-(p-tolyloxy)acetamide includes studies on its ability to form co-crystals with aromatic diols, such as 1,4-dihydroxybenzene and 1,5-dihydroxynaphthalene, leading to insights into crystal structure and interactions. These studies provide valuable information on the molecular arrangement and potential applications in material science (A. Karmakar et al., 2009).
Antioxidant and Enzyme Inhibitory Activities
Another significant application area for derivatives of this compound involves their antioxidant properties and enzyme inhibitory activities. For instance, studies have shown that certain derivatives exhibit good acetylcholinesterase and α-glycosidase inhibitory activities, alongside potent free radical scavenging capabilities. This research is crucial for understanding the compound's potential in treating oxidative stress-related diseases (Khawla Boudebbous et al., 2021).
Antiproliferative Activities
The compound and its derivatives have been synthesized and evaluated for their antiproliferative activities against various human cancer cell lines, showing promise in cancer research. For example, specific derivatives demonstrated significant activity against nasopharyngeal carcinoma cells, highlighting the potential therapeutic applications of these molecules in oncology (I‐Li Chen et al., 2013).
Catalysis and Synthesis Applications
Research has also explored the use of this compound derivatives in catalysis, particularly in facilitating the synthesis of other complex organic molecules. These studies contribute to the development of more efficient synthetic pathways in organic chemistry, highlighting the compound's versatility as a catalyst or intermediate (M. Mokhtary & Mogharab Torabi, 2017).
Aminopeptidase N Inhibition and Anti-angiogenic Activity
The compound has been identified as a potent inhibitor of aminopeptidase N, with implications for anti-angiogenic therapies. By inhibiting the basic fibroblast growth-factor-induced invasion of endothelial cells, these derivatives demonstrate potential in treating diseases characterized by excessive angiogenesis, such as certain types of cancer (Jiyong Lee et al., 2005).
Properties
IUPAC Name |
2-(4-methylphenoxy)-N-(2-morpholin-4-yl-2-naphthalen-1-ylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O3/c1-19-9-11-21(12-10-19)30-18-25(28)26-17-24(27-13-15-29-16-14-27)23-8-4-6-20-5-2-3-7-22(20)23/h2-12,24H,13-18H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCPPJGZRBOSGGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NCC(C2=CC=CC3=CC=CC=C32)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-acetylphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2511341.png)
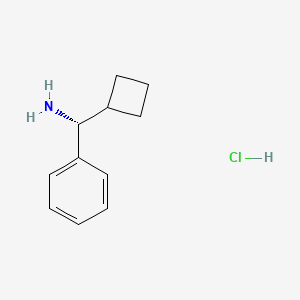
![N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)isobutyramide](/img/structure/B2511343.png)

![3-(2-methoxyphenyl)-9-(thiophen-2-ylmethyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2511346.png)
![Ethyl 5-(5-chlorothiophene-2-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2511347.png)
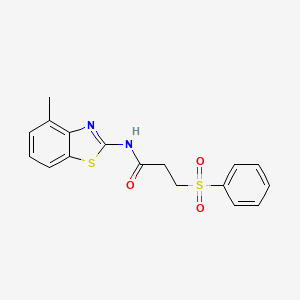

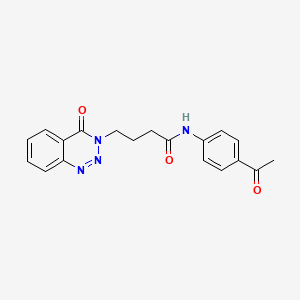
![(1H-benzo[d]imidazol-5-yl)(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone](/img/structure/B2511353.png)

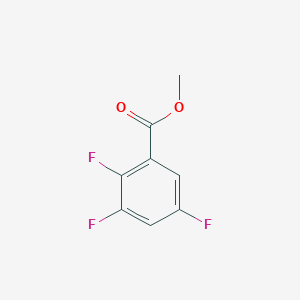
![3-[(4-Chlorophenyl)amino]propan-1-ol](/img/structure/B2511358.png)
